molecular formula C7H10N2S2 B14658684 6-Propylpyrimidine-2,4(1H,3H)-dithione CAS No. 51678-08-1

6-Propylpyrimidine-2,4(1H,3H)-dithione

Cat. No.: B14658684
CAS No.: 51678-08-1
M. Wt: 186.3 g/mol
InChI Key: LPAPMFOXDHFLRA-UHFFFAOYSA-N
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Description

6-Propylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a propyl group at the 6th position and two thioketone groups at the 2nd and 4th positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of appropriate pyrimidine precursors with sulfur-containing reagents. One common method is the cyclization of 6-propyl-2,4-diaminopyrimidine with carbon disulfide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the dithione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Propylpyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the dithione groups can yield the corresponding thiols or thioethers, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like DMF or acetonitrile, often with a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of sulfur-containing enzymes.

    Medicine: Studied for its anticancer and antimicrobial properties, with some derivatives showing promising activity against certain cancer cell lines and bacterial strains.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Propylpyrimidine-2,4(1H,3H)-dithione involves its interaction with molecular targets, often through the formation of covalent bonds with thiol groups in proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyrimidine-2,4(1H,3H)-dithione
  • 6-Ethylpyrimidine-2,4(1H,3H)-dithione
  • 6-Butylpyrimidine-2,4(1H,3H)-dithione

Uniqueness

6-Propylpyrimidine-2,4(1H,3H)-dithione is unique due to the specific length and structure of its propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound of interest for further research and application.

Properties

CAS No.

51678-08-1

Molecular Formula

C7H10N2S2

Molecular Weight

186.3 g/mol

IUPAC Name

6-propyl-1H-pyrimidine-2,4-dithione

InChI

InChI=1S/C7H10N2S2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

LPAPMFOXDHFLRA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=S)NC(=S)N1

Origin of Product

United States

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